molecular formula C23H27N5O4 B14582771 Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide CAS No. 61454-21-5

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide

Katalognummer: B14582771
CAS-Nummer: 61454-21-5
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: YNTXDWYGRBISCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The benzyloxy group can be introduced through a specific coupling reaction using benzyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The reaction conditions are carefully controlled to ensure the correct sequence of amino acids and the proper incorporation of the benzyloxy group. Purification steps, such as high-performance liquid chromatography (HPLC), are often employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced to modify the benzyloxy group or other functional groups.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Wirkmechanismus

The mechanism of action of Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and benzyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycylglycine: A simpler dipeptide of glycine, lacking the indole and benzyloxy groups.

    N-Acetylglycinamide: Another peptide derivative with different functional groups.

Uniqueness

Glycylglycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is unique due to the presence of the indole ring and benzyloxy group, which confer specific chemical and biological properties. These structural features distinguish it from simpler peptides and make it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

61454-21-5

Molekularformel

C23H27N5O4

Molekulargewicht

437.5 g/mol

IUPAC-Name

2-amino-N-[2-oxo-2-[[2-oxo-2-[2-(5-phenylmethoxy-1H-indol-3-yl)ethylamino]ethyl]amino]ethyl]acetamide

InChI

InChI=1S/C23H27N5O4/c24-11-21(29)27-14-23(31)28-13-22(30)25-9-8-17-12-26-20-7-6-18(10-19(17)20)32-15-16-4-2-1-3-5-16/h1-7,10,12,26H,8-9,11,13-15,24H2,(H,25,30)(H,27,29)(H,28,31)

InChI-Schlüssel

YNTXDWYGRBISCF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CNC(=O)CNC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.